molecular formula C11H11N5OS B2994692 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797874-67-9

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2994692
CAS No.: 1797874-67-9
M. Wt: 261.3
InChI Key: YVHFICZJPVKJLT-UHFFFAOYSA-N
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Description

The compound "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a synthetic organic molecule belonging to a class of heterocyclic compounds. This compound combines a pyrido[4,3-d]pyrimidine moiety with a thiadiazole group, creating a structure with potentially unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multi-step synthetic procedures:

  • Synthesis of the Pyrido[4,3-d]pyrimidine Core: : Starting materials such as dihydropyridine and cyanoguanidine can be subjected to cyclization reactions under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine core.

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized via the reaction of hydrazine derivatives with carbon disulfide followed by oxidation.

  • Coupling of Fragments: : The final step often involves coupling the pyrido[4,3-d]pyrimidine core with the thiadiazole ring through a methylene linker. Reagents like alkylating agents and appropriate bases facilitate this coupling under controlled conditions.

Industrial Production Methods

Industrial production of this compound may follow similar routes but optimized for large-scale synthesis:

  • High-Yield Reactions: : Methods that maximize yields and minimize side reactions.

  • Cost-Effective Reagents: : Use of readily available and cost-effective reagents.

  • Efficient Purification: : Techniques like recrystallization, column chromatography, and distillation are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions:

  • Oxidation: : Oxidative transformations using reagents such as hydrogen peroxide or chromium trioxide.

  • Reduction: : Reductive processes involving agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions, particularly at positions adjacent to heteroatoms.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile.

  • Conditions: : Temperature control, inert atmosphere (e.g., nitrogen or argon), and controlled pH environments are crucial.

Major Products

  • Oxidative Products: : Higher oxidation state derivatives, such as N-oxides.

  • Reductive Products: : Corresponding alcohols or amines from carbonyl or nitro group reductions.

  • Substitution Products: : Functionalized derivatives with various substituents at the aromatic or heterocyclic rings.

Scientific Research Applications

Chemistry

  • Synthetic Building Block: : Utilized in the synthesis of more complex heterocyclic compounds.

  • Catalysts: : Potential use as a ligand in metal-catalyzed reactions.

Biology

  • Pharmacological Research: : Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

  • Drug Development: : Potential precursor in the synthesis of therapeutic agents targeting specific molecular pathways involved in diseases.

Industry

  • Material Science: : Application in the development of novel materials with specific electronic or optical properties.

  • Agriculture: : Investigated for use in the synthesis of agrochemicals with potential pesticide or herbicide activity.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve several pathways:

  • Molecular Targets: : It can interact with enzymes, receptors, or DNA, altering biological functions.

  • Pathways Involved: : Potential involvement in pathways related to inflammation, oxidative stress, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-4-yl)methanone

  • (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1,2,3-thiadiazol-5-yl)methanone

  • (7,8-Dihydroquinazolin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Uniqueness

  • Structural Variation: : The position and nature of the substituents on the thiadiazole ring significantly influence the compound's reactivity and biological activity.

  • Enhanced Reactivity: : Certain structural configurations may exhibit higher reactivity or selectivity in chemical reactions.

  • Specific Biological Activities: : Unique interactions with molecular targets may lead to distinctive pharmacological profiles.

This article provides an overview of the compound "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone," covering its synthesis, chemical reactivity, applications, and comparisons. This understanding can drive further research and applications in various scientific fields.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c1-7-10(18-15-14-7)11(17)16-3-2-9-8(5-16)4-12-6-13-9/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHFICZJPVKJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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